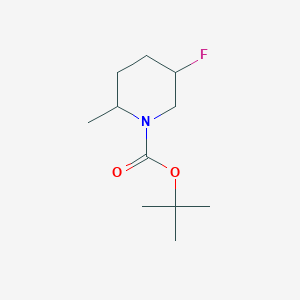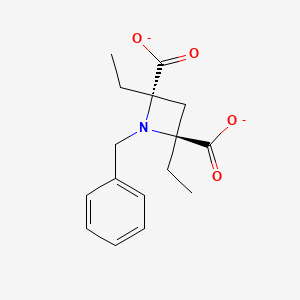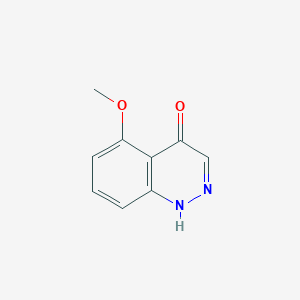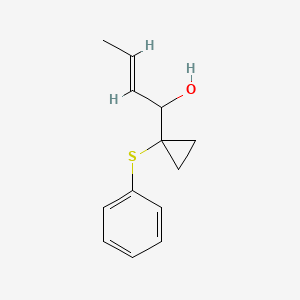
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL is an organic compound that features a cyclopropyl group attached to a phenylthio moiety and a but-2-en-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and a suitable base to attach the phenylthio group to the cyclopropyl ring.
Formation of the But-2-EN-1-OL Chain: This can be synthesized through various methods, including aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL would depend on its specific interactions with biological targets. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL: can be compared with other cyclopropyl-containing compounds or phenylthio derivatives.
Cyclopropyl Compounds: Known for their ring strain and reactivity.
Phenylthio Derivatives: Known for their sulfur-containing functional groups and potential biological activities.
Uniqueness
- The combination of a cyclopropyl group with a phenylthio moiety and a but-2-EN-1-OL chain makes this compound unique in terms of its structural properties and potential reactivity.
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
(E)-1-(1-phenylsulfanylcyclopropyl)but-2-en-1-ol |
InChI |
InChI=1S/C13H16OS/c1-2-6-12(14)13(9-10-13)15-11-7-4-3-5-8-11/h2-8,12,14H,9-10H2,1H3/b6-2+ |
Clave InChI |
BIWJGDDCXVRAOL-QHHAFSJGSA-N |
SMILES isomérico |
C/C=C/C(C1(CC1)SC2=CC=CC=C2)O |
SMILES canónico |
CC=CC(C1(CC1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


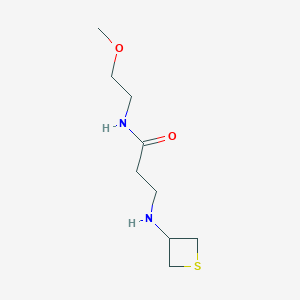
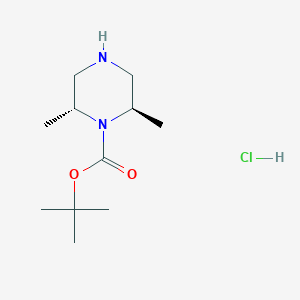
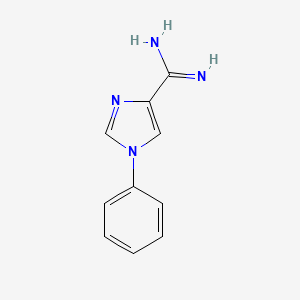

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

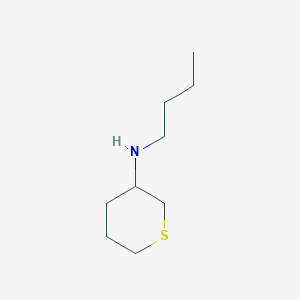
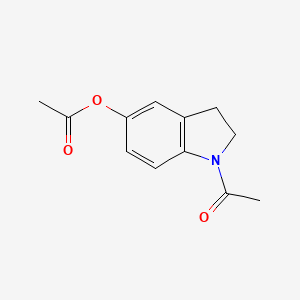

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
